2,6-Dichloro-4-nitrophenol

Vue d'ensemble

Description

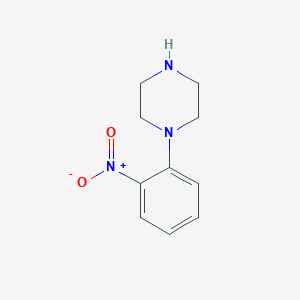

2,6-Dichloro-4-nitrophenol (CAS: 618-80-4) is a chemical compound with the formula C6H3Cl2NO3 . It has a molecular weight of 208 and a density of 1.8220 .

Synthesis Analysis

The synthesis of this compound involves dissolving p-nitrophenol in ethanol, then continuously adding a solution of potassium chlorate in hydrochloric acid . The crude product is obtained by crystallization, filtration, and washing with water .Molecular Structure Analysis

The crystal structure of a complex of this compound (DCNP) has been reported . Single crystals suitable for X-ray diffraction study were obtained by slow evaporation of a solution of DCNP .Chemical Reactions Analysis

This compound can be degraded via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 123-126°C (dec.) . It is soluble in methanol .Applications De Recherche Scientifique

Electrosynthesis Applications : 2,6-DCNP can be electrochemically reduced to 2,6-dichloro-4-aminophenol, a process studied for its efficiency and reusability, indicating potential applications in synthetic chemistry (Niu Dong-fan, 2015).

Environmental Biodegradation : A strain of Cupriavidus bacteria was found capable of degrading 2,6-DCNP. This discovery contributes to understanding the microbial degradation mechanisms of chlorinated nitroaromatic pollutants, which is crucial for environmental bioremediation (J. Min et al., 2019).

Molecular Studies : Investigations into the hydrogen bonds in compounds like 2,6-DCNP have been conducted to understand their chemical properties better. This research provides insights into the interactions at a molecular level, which can inform the development of new materials and compounds (I. Majerz et al., 1997).

Toxicological Research : Studies on the environmental transformation products of 2,6-DCNP, such as 2,4-Dichloro-6-nitrophenol, have shown that they can act as endocrine disruptors in aquatic organisms. This research highlights the ecological and health implications of chlorinated nitrophenols in the environment (Rui Chen et al., 2016).

Pharmacological Applications : 2,6-DCNP has been identified as a selective inhibitor of sulfation in biological systems. This property makes it a potentially valuable tool for studying the regulatory roles of sulfation in various biological processes (G. Mulder, E. Scholtens, 1979).

Phototransformation Research : The phototransformation processes of 2,6-DCNP in surface water bodies were modeled, offering valuable insights into the environmental fate of such compounds under natural light conditions. This research is significant for understanding and predicting the behavior of pollutants in aquatic ecosystems (P. Maddigapu et al., 2011).

Mécanisme D'action

Target of Action

The primary target of 2,6-Dichloro-4-nitrophenol (2,6-DCNP) is a bacterium known as Cupriavidus . This bacterium has the unique ability to degrade 2,6-DCNP . The specific genes involved in this process are the hnp gene cluster .

Mode of Action

2,6-DCNP interacts with its target, the Cupriavidus bacterium, through a process involving the hnp gene cluster . The hnpA and hnpB gene products, which are part of this cluster, are crucial for the degradation of 2,6-DCNP . These gene products form a FAD-dependent two-component monooxygenase, HnpAB, which converts 2,6-DCNP to 6-chlorohydroxyquinol .

Biochemical Pathways

The biochemical pathway involved in the degradation of 2,6-DCNP by Cupriavidus involves the conversion of 2,6-DCNP to 6-chlorohydroxyquinol by the enzyme HnpAB . This process is part of the 1,2,4-benzenetriol pathway , which is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers .

Pharmacokinetics

The pharmacokinetics of 2,6-DCNP involve a rapid distribution phase . The specific growth rate of the Cupriavidus bacterium during the degradation of 2,6-DCNP is 0.124 h −1, with a half saturation constant of 0.038 mM and an inhibition constant of 0.42 mM .

Result of Action

The result of the action of 2,6-DCNP on the Cupriavidus bacterium is the degradation of 2,6-DCNP, an emerging chlorinated nitroaromatic pollutant . This degradation process results in the conversion of 2,6-DCNP to 6-chlorohydroxyquinol , thereby reducing the environmental impact of this pollutant.

Action Environment

The action of 2,6-DCNP is influenced by environmental factors. For instance, the degradation process is affected by the presence of moisture . Additionally, 2,6-DCNP is commonly found in agriculturally impacted waters, such as paddy waters , indicating that its action and efficacy may be influenced by such environments.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2,6-Dichloro-4-nitrophenol interacts with various enzymes and proteins. For instance, it has been reported that a Gram-negative bacterium, Cupriavidus sp. CNP-8, degrades this compound via the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster was found to be involved in the catabolism of this compound .

Cellular Effects

It is known that this compound can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of this compound to BT via chloro-1,4-benzoquinone .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is known to be degraded by the bacterium Cupriavidus sp. CNP-8 via the 1,2,4-benzenetriol pathway .

Transport and Distribution

It is known that this compound is soluble in methanol , which suggests that it may be able to pass through cell membranes.

Propriétés

IUPAC Name |

2,6-dichloro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSGFTWBZNPNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060686 | |

| Record name | Phenol, 2,6-dichloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

618-80-4 | |

| Record name | 2,6-Dichloro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DICHLORO-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dichloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-dichloro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dichloro-4-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WLM45T7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 2,6-Dichloro-4-nitrophenol?

A1: this compound acts as a potent and selective inhibitor of sulfotransferase enzymes [, , ]. This inhibition disrupts the sulfation pathway, a major conjugation reaction involved in the metabolism of numerous endogenous compounds and xenobiotics.

Q2: What are the downstream consequences of this compound-mediated sulfotransferase inhibition?

A2: Inhibition of sulfotransferase by DCNP leads to a decrease in the formation of sulfate conjugates of various compounds [, ]. This can lead to:

- Increased levels of the parent compound: As sulfation is inhibited, the parent compound's clearance may be reduced, potentially leading to higher systemic exposure [].

- Compensatory increase in other metabolic pathways: Alternative metabolic pathways, such as glucuronidation, may be upregulated to compensate for the reduced sulfation [, ].

- Altered pharmacological or toxicological effects: Depending on the substrate, altered ratios of sulfate conjugates to other metabolites can influence the overall pharmacological or toxicological profile [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C6H3Cl2NO3 and a molecular weight of 208.0 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, several studies have investigated the spectroscopic properties of DCNP:

- X-ray powder diffraction: Data has been collected, and the lattice parameters have been determined, revealing that DCNP crystallizes in the triclinic system [].

- Infrared (IR) spectroscopy: Studies on DCNP-amine complexes reveal broad absorptions, characteristic of hydrogen bonding interactions [].

- 35Cl Nuclear Quadrupole Resonance (NQR): Studies on DCNP complexes provide insights into charge distribution within hydrogen bonds [].

- UV-Vis Spectroscopy: Studies indicate the presence of ion pairs in the solid state of DCNP complexes [].

Q5: Does this compound possess any catalytic properties?

A5: this compound is primarily known for its inhibitory properties rather than its catalytic activity. It does not function as a catalyst in typical chemical reactions.

Q6: Have there been any computational studies on this compound?

A7: Yes, computational studies using density functional theory (DFT) have been conducted to analyze the structural modifications in DCNP complexes upon proton transfer [].

Q7: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for this compound or related compounds?

A8: QSAR models have been developed for halogenated disinfection byproducts (DBPs), including DCNP, to predict developmental toxicity in marine polychaetes. These models incorporate physical-chemical descriptors like logP and pKa, as well as electronic descriptors like HOMO and LUMO energies [].

Q8: How do structural modifications of this compound impact its activity and selectivity?

A8:

- Halogen Substituents: The presence and position of chlorine atoms are crucial for DCNP's inhibitory activity against sulfotransferases []. Compounds with different halogen substitutions or positions exhibited varying degrees of inhibition.

- Nitro Group: The nitro group at the para position also plays a role in DCNP's activity []. Modifications to this group may influence its interaction with the sulfotransferase enzyme.

Q9: What are the strategies to improve the stability or bioavailability of this compound?

A9: While specific formulation strategies for DCNP are limited in the literature, general approaches to enhance stability and bioavailability of phenolic compounds include:

Q10: What are the safety considerations and regulations surrounding the handling and disposal of this compound?

A10: As a potentially hazardous chemical, DCNP should be handled and disposed of following appropriate safety regulations and guidelines.

A10: While DCNP has demonstrated valuable applications in probing biological pathways and understanding enzyme kinetics, information specifically addressing its pharmacokinetics/pharmacodynamics, efficacy as a therapeutic agent, resistance mechanisms, detailed toxicology, specific drug delivery strategies, and associated biomarkers is not extensively documented in the provided research.

Q11: What analytical techniques are employed to characterize and quantify this compound?

A11: Various analytical methods are used to study DCNP and its effects:

- High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate and quantify DCNP and its metabolites in biological samples [, , ].

- Radiolabeling Techniques: Radiolabeled DCNP, such as [3H]-DCNP, allows tracking of its metabolism and distribution in vivo [].

Q12: What is known about the environmental impact and degradation of this compound?

A13: DCNP has been identified as a potential marine pollutant, and its developmental toxicity to marine polychaetes has been investigated [].

Q13: Are there strategies for the degradation or removal of this compound from the environment?

A14: Research suggests that this compound can be removed from aqueous solutions using advanced oxidation processes like UV/HOCl treatment, which leads to its degradation and the formation of chlorinated byproducts [].

A13: The provided research primarily focuses on the biochemical and pharmacological aspects of DCNP. Information concerning its dissolution and solubility characteristics, analytical method validation details, specific quality control measures, immunogenicity, drug transporter interactions, effects on drug-metabolizing enzymes, biocompatibility, potential alternatives or substitutes, recycling strategies, and available research infrastructure is not extensively addressed in the provided research.

Q14: What are some of the key milestones in the research on this compound?

A14: Research on DCNP has progressed alongside our understanding of sulfotransferase enzymes. Key milestones include:

- Identification as a sulfotransferase inhibitor: Early studies recognized DCNP's potent inhibitory effect on sulfotransferases, making it a valuable tool for studying sulfation pathways [, ].

- Elucidation of its role in xenobiotic metabolism: Research using DCNP has provided insights into the metabolism and potential toxicity of various compounds, including drugs and carcinogens [, ].

- Understanding the competition between sulfation and glucuronidation: DCNP has been instrumental in dissecting the interplay between sulfation and glucuronidation as competing metabolic pathways [, ].

Q15: How has research on this compound contributed to cross-disciplinary research?

A15: DCNP's unique properties have fostered collaborations across various disciplines:

- Biochemistry & Pharmacology: DCNP is routinely used in biochemical and pharmacological research to investigate sulfotransferase enzymes, their substrate specificity, and their role in drug metabolism [, , ].

- Toxicology: DCNP has been employed in toxicological studies to elucidate the metabolic activation pathways of carcinogens and assess the role of sulfation in chemical carcinogenesis [, ].

- Environmental Science: The identification of DCNP as a potential environmental pollutant has led to its investigation in ecotoxicological studies, assessing its impact on marine organisms [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)

![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)